molecular formula C11H7BrF6OS B14062275 1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14062275
M. Wt: 381.13 g/mol
InChI Key: ZEFOHSJSIIEEJE-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of bromine, trifluoromethyl, and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound containing the trifluoromethyl and trifluoromethylthio groups. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, resulting in the formation of new products.

    Addition Reactions: The presence of reactive groups allows for addition reactions with various reagents.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The pathways involved may include inhibition of enzymatic activity or modulation of receptor function .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-1-(3-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one include:

  • 1-Bromo-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Bromo-1-(2-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

These compounds share structural similarities but differ in the position and number of fluorine atoms. The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties .

Properties

Molecular Formula

C11H7BrF6OS

Molecular Weight

381.13 g/mol

IUPAC Name

1-bromo-1-[3-(trifluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H7BrF6OS/c1-5(19)9(12)6-2-7(10(13,14)15)4-8(3-6)20-11(16,17)18/h2-4,9H,1H3

InChI Key

ZEFOHSJSIIEEJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)SC(F)(F)F)C(F)(F)F)Br

Origin of Product

United States

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